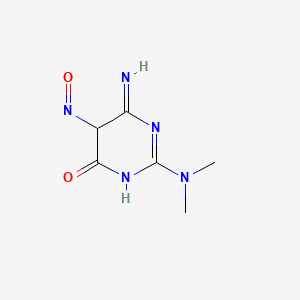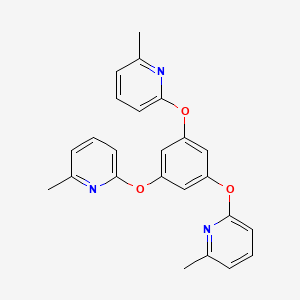
Amelenodor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amelenodor, also known as NX-13, is a synthetic organic compound classified as a triphenyl compound. It is known for its gut-selective distribution with limited systemic exposure. This compound functions as an agonist of the NOD-like receptor family protein NLR family member X1 (NLRX1) and is proposed for clinical anti-inflammatory potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amelenodor is synthesized through a series of chemical reactions involving the coupling of pyridine derivatives. The synthetic route typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,5-bis[(6-methylpyridin-2-yl)oxy]phenol.
Coupling Reaction: The intermediate compounds are then coupled with 2,6-dimethylpyridine under specific reaction conditions to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Amelenodor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Amelenodor has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases such as ulcerative colitis.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
Amelenodor exerts its effects by targeting the NLRX1 receptor, a mitochondrial membrane protein. Activation of NLRX1 reduces oxidative stress and decreases effector cell differentiation and cytokine release. This mechanism leads to the modulation of immune responses and the reduction of inflammation. The gut-selective distribution of this compound ensures that its effects are localized to the gastrointestinal tract, minimizing systemic exposure and potential side effects .
Vergleich Mit ähnlichen Verbindungen
Amelenodor is unique in its gut-selective distribution and specific activation of the NLRX1 receptor. Similar compounds include:
Omilancor (BT-11): Another NLRX1 agonist with similar anti-inflammatory properties.
NLRP3 Inhibitors: Compounds targeting the NLRP3 receptor, which also play a role in modulating immune responses.
NOD2 Agonists: Compounds that activate the NOD2 receptor, involved in immune regulation
This compound stands out due to its specific targeting of NLRX1 and its potential for treating gastrointestinal inflammatory conditions with minimal systemic exposure.
Eigenschaften
CAS-Nummer |
2389235-01-0 |
|---|---|
Molekularformel |
C24H21N3O3 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3 |
InChI-Schlüssel |
OPUQKVNCXCWRLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
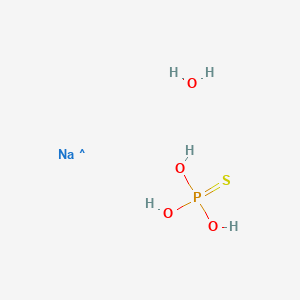
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
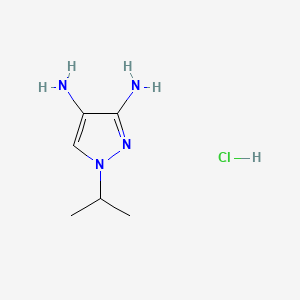
![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
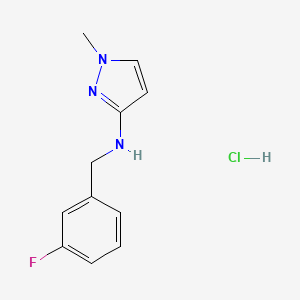

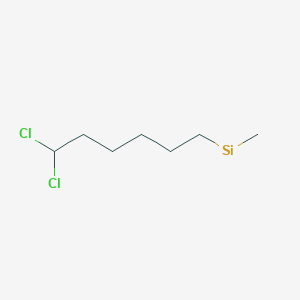
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)

![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

